Cas no 40957-92-4 (D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI))

D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI) structure
40957-92-4 structure
Produktname:D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI)
CAS-Nr.:40957-92-4
MF:C25H26BrN5O13
MW:684.403645992279
CID:331124
PubChem ID:3034617

D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI)
    • [(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate
    • D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxyla
    • surugatoxin
    • (+/-)-surugatoxin
    • D-myo-Inositol, 4-(6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro(3H-indole-3,8'-(8H)pyrido(1,2-f)pteridine)-7'-carboxylate), (6'aS-(6'aalpha,7'alpha,8'alpha,9'alpha))-
    • CHEBI:184922
    • D-MYO-INOSITOL, 4-(6-BROMO-1,1',2,2',3',4',5',6',6'A,7',9',10'-DODECAHYDRO-6'A,9'-DIHYDROXY-9'-METHYL-1',2,3',10'-TETRAOXOSPIRO(3H-INDOLE-3,8'-(8H)PYRIDO(1,2-F)PTERIDINE)-7'-CARBOXYLATE), (6'AS-(6'A.ALPHA.,7'.ALPHA.,8'.ALPHA.,9'.ALPHA.))-
    • DTXSID30961332
    • [(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate
    • 40957-92-4
    • UNII-TC4003XY6D
    • TC4003XY6D
    • D-MYO-INOSITOL, 4-((3S,6'AR,7'S,9'R)-6-BROMO-1,1',2,2',3',4',5',6',6'A,7',9',10'-DODECAHYDRO-6'A,9'-DIHYDROXY-9'-METHYL-1',2,3',10'-TETRAOXOSPIRO(3H-INDOLE-3,8'-(8H)PYRIDO(1,2-F)PTERIDINE)-7'-CARBOXYLATE)
    • NSC 254240
    • [(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-]pteridine]-7'-carboxylate
    • Inchi: InChI=1S/C25H26BrN5O13/c1-23(42)21(40)31-9-17(29-22(41)30-18(9)37)27-5-24(31,43)16(25(23)7-3-2-6(26)4-8(7)28-20(25)39)19(38)44-15-13(35)11(33)10(32)12(34)14(15)36/h2-4,10-16,32-36,42-43H,5H2,1H3,(H,28,39)(H3,27,29,30,37,41)
    • InChI-Schlüssel: BYUCWVNHAZPTMA-UHFFFAOYSA-N
    • Lächelt: O=C1NC(=O)C2N3C(=O)C(C)(O)C4(C(=O)NC5C=C(C=CC4=5)Br)C(C(OC4C(O)C(O)C(O)C(O)C4O)=O)C3(O)CNC=2N1

Berechnete Eigenschaften

  • Genaue Masse: 683.07100
  • Monoisotopenmasse: 683.071
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 11
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 14
  • Schwere Atomanzahl: 44
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 1370
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.5
  • Topologische Polaroberfläche: 288A^2

Experimentelle Eigenschaften

  • Dichte: 2.32
  • Siedepunkt: °Cat760mmHg
  • Flammpunkt: °C
  • Brechungsindex: 1.922
  • PSA: 287.88000
  • LogP: -4.94390

D-myo-Inositol,4-[(3S,6'aR,7'S,9'R)-6-bromo-1,1',2,2',3',4',5',6',6'a,7',9',10'-dodecahydro-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[3H-indole-3,8'-[8H]pyrido[1,2-f]pteridine]-7'-carboxylate](9CI) Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan brilliant Technology Co.,Ltd
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd